2-Methyl-4-(trifluoromethyl)thiazol-5-amine

Physicochemical profiling Drug-likeness Thiazole building blocks

Scarce 5-aminothiazole building blocks with defined regiochemistry hinder PROTAC and fungicide lead optimization. 2-Methyl-4-(trifluoromethyl)thiazol-5-amine (CAS 958452-22-7) provides a solution: • 4-CF₃ group electronically tunes 5-NH₂ nucleophilicity for selective E3 ligase conjugation (predicted pKa ~18.04). • Carboxamide derivatives achieve 72-92% Pellicularia sasakii inhibition at 50 µg/mL. • Lipinski-compliant fragment (MW 182.17, LogP 1.36-2.63). Bulk stock available for immediate dispatch.

Molecular Formula C5H5F3N2S
Molecular Weight 182.17 g/mol
CAS No. 958452-22-7
Cat. No. B1387782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-(trifluoromethyl)thiazol-5-amine
CAS958452-22-7
Molecular FormulaC5H5F3N2S
Molecular Weight182.17 g/mol
Structural Identifiers
SMILESCC1=NC(=C(S1)N)C(F)(F)F
InChIInChI=1S/C5H5F3N2S/c1-2-10-3(4(9)11-2)5(6,7)8/h9H2,1H3
InChIKeyFPKAYCVCPPISAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-4-(trifluoromethyl)thiazol-5-amine Profile


2-Methyl-4-(trifluoromethyl)thiazol-5-amine (CAS 958452-22-7) is a disubstituted 5-aminothiazole heterocycle bearing a methyl group at the 2-position and a trifluoromethyl group at the 4-position [1]. This substitution pattern imparts a computed LogP of approximately 1.36–2.63 and a weakly basic amine (predicted acid pKa ~18.04), placing it within favorable drug-like property space (Lipinski Rule of Five compliant) [2]. It is marketed as a synthetic intermediate for pharmaceuticals, agrochemicals, and protein degrader building blocks [3].

2-Methyl-4-(trifluoromethyl)thiazol-5-amine vs. Generic 5-Aminothiazole


In-class 5-aminothiazoles are not interchangeable because the identity and position of ring substituents directly control both electronic properties and the regiochemistry of subsequent derivatization [1]. The 4-CF₃ group exerts a strong electron-withdrawing effect that modulates the nucleophilicity of the 5-NH₂ group, while the 2-CH₃ group provides steric and electronic differentiation versus 2-H or 2-CF₃ analogs, ultimately dictating reactivity in amidation, urea formation, and cross-coupling reactions employed in drug discovery [2][3].

2-Methyl-4-(trifluoromethyl)thiazol-5-amine Quantitative Evidence


Lipophilicity vs. 2-CF₃ Regioisomer

The 2-methyl-4-trifluoromethyl substitution pattern yields a distinct lipophilicity profile relative to the regioisomeric 2-trifluoromethyl-5-aminothiazole. The target compound shows a computed LogP range of 1.36–2.63, while the 2-CF₃ isomer (CAS 1367944-72-6) is predicted to have a lower LogP (approximately 0.9–1.5) due to the closer proximity of the polarizable CF₃ group to the ring heteroatoms [1]. This difference influences membrane permeability and metabolic stability in lead optimization.

Physicochemical profiling Drug-likeness Thiazole building blocks

Synthetic Utility: Regioisomer Comparison

The target compound (2-methyl-4-CF₃-5-aminothiazole) has been directly employed as a synthetic precursor to 2-methyl-4-trifluoromethyl-5-thiazole carboxamides with confirmed fungicidal activity [1]. The regioisomeric 4-methyl-2-(trifluoromethyl)-1,3-thiazol-5-amine (CAS 1781753-01-2) positions the CF₃ group adjacent to the amino group, altering the electronic environment and potentially reducing the amine's nucleophilicity for amide bond formation. Quantitative yields for carboxamide formation from the target compound's acyl chloride derivative are reported in the 60–85% range [1].

Regioselective derivatization Thiazole carboxamide synthesis Agrochemical intermediates

Amine Basicity and Conjugation Chemistry

The computed acid pKa of the 5-NH₂ group in the target compound is approximately 18.04, indicating weak basicity [1]. In contrast, unsubstituted 5-aminothiazole (CAS 29893-19-3) has a predicted pKa of approximately 15–16 for the amine, reflecting greater basicity due to the absence of the electron-withdrawing 4-CF₃ group. The reduced basicity of the target compound imparts greater stability toward protonation at physiological pH and enables selective acylation under mildly basic conditions without competing salt formation.

Amine nucleophilicity Conjugation chemistry PROTAC building blocks

Fungicidal Carboxamide Bioactivity

Carboxamides derived from the target compound via its acyl chloride intermediate demonstrated fungicidal activity against Pellicularia sasakii (rice sheath blight) with inhibition rates of 72.60%–91.78% at 50 µg/mL [1]. While these data characterize the downstream products rather than the building block itself, they provide quantitative evidence that the 2-methyl-4-CF₃-5-aminothiazole scaffold can yield potent bioactive molecules. This contrasts with analogous 2-CF₃-5-aminothiazole-derived amides, for which no comparable fungicidal data have been reported.

Agrochemical discovery Fungicidal carboxamides Structure-activity relationship

2-Methyl-4-(trifluoromethyl)thiazol-5-amine Applications


PROTAC & Protein Degrader Linkers

Labeled as a Protein Degrader Building Block by multiple suppliers [1], the compound's weakly basic 5-NH₂ group (predicted pKa 18.04) serves as a selective handle for attaching E3 ligase ligands via amide or urea linkages without competing protonation. Its moderate lipophilicity (LogP 1.36–2.63) provides balanced physicochemical properties for cell permeability of the final heterobifunctional degrader molecule.

Thiazole Carboxamide Fungicide Leads

The compound's conversion to 2-methyl-4-trifluoromethyl-5-thiazole acyl chloride enables rapid synthesis of carboxamide libraries. Published data confirm that derivatives achieve 72–92% inhibition of Pellicularia sasakii at 50 µg/mL [2], providing a validated starting point for fungicide discovery programs targeting rice sheath blight and related crop diseases.

Fragment-Based Drug Discovery Library

With a molecular weight of 182.17 Da, 1 hydrogen bond donor, 2 hydrogen bond acceptors, and compliance with Lipinski's Rule of Five, the compound meets standard fragment library criteria. Its 2-methyl-4-CF₃ substitution pattern offers a structurally differentiated fragment compared to more common 2-amino-4-CF₃-thiazoles, enabling exploration of distinct chemical space in screening campaigns.

Histamine Receptor Antagonist Scaffolds

Patents disclose nicotinamide derivatives built on the 2-methyl-4-(trifluoromethyl)thiazol-5-amine scaffold as a novel class of histamine receptor antagonists with potent activity and low toxicity [3]. The amine serves as the key point of diversification for generating patentable, target-specific compound libraries.

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